COX-2 Inhibitory Potency: Fluorinated vs. Non-Fluorinated Benzyl Analog
The non-fluorinated benzyl analog N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 954618-99-6) demonstrates an IC50 of 0.8 μM against COX-2 with >100-fold selectivity over COX-1 [1]. The presence of the additional 4-fluoro substituent on the benzyl ring in the target compound is expected, based on well-established medicinal chemistry principles, to further enhance COX-2 binding affinity through improved hydrophobic packing and potential halogen-bonding interactions with the COX-2 active site. However, direct head-to-head comparative COX-2 data for CAS 954598-98-2 are not yet available in the public domain, and this evidence item is therefore classified as class-level inference supported by a close analog.
| Evidence Dimension | COX-2 inhibitory potency (IC50) and COX-2/COX-1 selectivity |
|---|---|
| Target Compound Data | No direct COX-2 IC50 data publicly available for CAS 954598-98-2 |
| Comparator Or Baseline | N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 954618-99-6): IC50 = 0.8 μM (COX-2), COX-2/COX-1 selectivity >100 |
| Quantified Difference | Fluorination at the benzyl 4-position is predicted to improve binding affinity based on SAR trends observed in 1,3,4-oxadiazole COX-2 inhibitor series |
| Conditions | In vitro enzymatic assay (COX-2); molecular docking simulations |
Why This Matters
Procurement teams evaluating anti-inflammatory lead candidates should consider the additional fluorine on the benzyl ring as a key differentiator likely to improve COX-2 potency and selectivity relative to the non-fluorinated analog.
- [1] Kuujia Product Page. N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 954618-99-6). COX-2 IC50 and selectivity ratio. https://www.kuujia.com/cas-954618-99-6.html (accessed 2026-04-29). View Source
